N-(4-bromophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on the benzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. The synthesis and characterization of this compound have been explored in various studies, highlighting its significance in drug development.
N-(4-bromophenyl)-3,4-dimethoxybenzamide can be synthesized from readily available starting materials, including 4-bromobenzoyl chloride and 3,4-dimethoxyaniline. The compound is classified as an aromatic amide and is part of a broader category of compounds known for their diverse pharmacological properties.
The synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzamide typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond. The reaction can be monitored using thin-layer chromatography to confirm product formation.
The molecular structure of N-(4-bromophenyl)-3,4-dimethoxybenzamide can be represented as follows:
The crystal structure can be analyzed using techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles within the molecule, confirming its structural integrity.
N-(4-bromophenyl)-3,4-dimethoxybenzamide can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and selectivity. Monitoring can be performed via spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The mechanism of action for N-(4-bromophenyl)-3,4-dimethoxybenzamide is primarily linked to its interactions with biological targets within cells:
Quantitative assays such as IC50 values can be determined through cell viability tests to evaluate its efficacy against different cancer types.
N-(4-bromophenyl)-3,4-dimethoxybenzamide has potential applications in scientific research:
N-(4-Bromophenyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by the molecular formula C₁₅H₁₄BrNO₃ and a molecular weight of 336.18 g/mol. The compound features a bromophenyl group (4-bromoaniline derivative) linked via an amide bond to a 3,4-dimethoxy-substituted benzoyl moiety. This arrangement creates a planar benzanilide core with distinct electronic properties imparted by the electron-donating methoxy groups (-OCH₃) at the 3- and 4-positions of one aromatic ring and the electron-withdrawing bromine atom (-Br) at the para-position of the opposing ring. The 3,4-dimethoxy substitution pattern is structurally distinct from isomeric forms like 2,4-dimethoxy or 3,5-dimethoxy benzamides, which exhibit different steric and electronic profiles [4] [5].
Table 1: Molecular Identity of N-(4-Bromophenyl)-3,4-dimethoxybenzamide
Property | Value/Description |
---|---|
Systematic Name | N-(4-Bromophenyl)-3,4-dimethoxybenzamide |
Molecular Formula | C₁₅H₁₄BrNO₃ |
Molecular Weight | 336.18 g/mol |
Key Functional Groups | Secondary amide, bromoaryl, dimethoxyaryl |
Substitution Pattern | 3,4-Dimethoxy on benzamide; 4-Bromo on aniline |
Structural Isomers | N-(4-Bromophenyl)-2,4-dimethoxybenzamide; N-(4-Bromophenyl)-3,5-dimethoxybenzamide (CID 836936) [5] |
The compound exhibits moderate polarity due to the amide bond and aromatic rings, contributing to its limited water solubility and making it more soluble in organic solvents like DMSO or dichloromethane. This property influences its applications in chemical synthesis and purification processes. The bromine atom serves as a versatile handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy groups can be demethylated to reveal phenolic hydroxyl groups or modified through electrophilic substitution [4] [9].
While the exact date of first synthesis remains unspecified in available literature, N-(4-bromophenyl)-3,4-dimethoxybenzamide emerged as part of broader investigations into benzamide analogues during the early 21st century. Its development coincides with the recognition that substituted benzanilides serve as privileged scaffolds in medicinal chemistry and materials science. The compound gained commercial availability through specialty chemical suppliers like Sigma-Aldrich, which catalogs it as a "rare and unique chemical" for early-stage discovery research without analytical validation data. Suppliers explicitly note that buyers must independently confirm identity and purity, highlighting its status as a research compound rather than a therapeutic agent [1] [4].
The synthesis likely follows classical amide coupling approaches, such as the Schotten-Baumann reaction between 3,4-dimethoxybenzoyl chloride and 4-bromoaniline under basic aqueous-organic conditions. Alternatively, modern coupling reagents (e.g., HATU, EDCI) could facilitate the reaction in anhydrous solvents. The structural motif shares similarities with combretastatin and resveratrol derivatives, which have been extensively explored for biological activity, positioning this benzamide as a synthetic intermediate in such programs [10].
N-(4-Bromophenyl)-3,4-dimethoxybenzamide serves multiple roles in chemical research:
Synthetic Intermediate: The bromo substituent enables participation in palladium-catalyzed cross-coupling reactions, making it valuable for constructing complex biaryl systems. For example, Suzuki-Miyaura coupling with arylboronic acids can generate extended conjugated systems with potential electronic or photophysical properties. The dimethoxybenzamide moiety also appears in patent literature covering signaling pathway modulators [9].
Medicinal Chemistry Scaffold: Though not biologically characterized itself, its structural analogs demonstrate significant activities. The 3,4-dimethoxybenzamide group is present in NQO2 (quinone oxidoreductase 2) inhibitors – compounds with therapeutic potential in cancer, neurodegeneration, and diabetes. Specifically, benzothiazoles featuring the 3,4-dimethoxybenzamide group (e.g., compound 33 from benzothiazole series) exhibit NQO2 inhibition (IC₅₀ = 9.09 μM), suggesting the pharmacological relevance of this substituent pattern [7].
Structural Mimicry: The compound’s planar benzanilide core mimics the ethylene bridge in stilbenes like resveratrol, which possess antioxidant and anticancer properties. Stilbene-based compounds face bioavailability challenges due to rapid metabolism; benzanilides like this offer metabolically stable alternatives with similar spatial arrangements of aromatic rings [10].
Table 2: Synthetic Utility in Medicinal Chemistry Programs
Role | Example Application | Reference |
---|---|---|
NQO2 Inhibitor Component | 3,4-Dimethoxybenzamide group in benzothiazole-based inhibitors (e.g., Compound 33) | [7] |
Stilbene Bioisostere | Benzamide core as metabolically stable replacement for ethylene-linked stilbenes | [10] |
Kinase Modulator Scaffold | Analogous bromophenyl benzamides in Wnt/β-catenin signaling patents | [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7